molecular formula C8H12N2S B2761638 4-Methyl-2-pyrrolidin-1-yl-1,3-thiazole CAS No. 164397-14-2

4-Methyl-2-pyrrolidin-1-yl-1,3-thiazole

Cat. No.: B2761638
CAS No.: 164397-14-2
M. Wt: 168.26
InChI Key: XFAABPUSPQCRIY-UHFFFAOYSA-N
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Description

“4-Methyl-2-pyrrolidin-1-yl-1,3-thiazole” is a chemical compound with the molecular formula C8H12N2S . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors . The synthesis conditions and strategies can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring attached to a thiazole ring . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 62-64 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for “4-Methyl-2-pyrrolidin-1-yl-1,3-thiazole” were not found, pyrrolidine derivatives are of great interest in drug discovery due to their versatility . They are used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that “this compound” and similar compounds could have potential applications in the development of new drugs .

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAABPUSPQCRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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